2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with a complex structure that includes an ethoxyphenyl group and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with phthalic anhydride to form the phthalazinone ring. The final step involves the acylation of the phthalazinone with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phthalazinone ring can be reduced to form a dihydrophthalazine derivative.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. Additionally, the ethoxyphenyl group may interact with other cellular receptors, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone moiety but differs in the substituent on the benzene ring.
tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Contains a similar phthalazinone structure but with additional functional groups.
Uniqueness
2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to the presence of both the ethoxyphenyl and phthalazinone groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP and potential therapeutic applications make it a valuable compound for further research .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-14-9-7-13(8-10-14)11-18(23)20-12-17-15-5-3-4-6-16(15)19(24)22-21-17/h3-10H,2,11-12H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSRPXWVGUHQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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